molecular formula C18H21NO3 B116364 Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate CAS No. 144761-91-1

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate

Cat. No. B116364
M. Wt: 299.4 g/mol
InChI Key: AEARHBYNCLPVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate, also known as MHPB, is a synthetic compound that has been widely used in scientific research applications. It is a member of the benzamide family and is structurally related to the analgesic drug tramadol. MHPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate is not fully understood, but it is believed to act on multiple targets within the body. It has been shown to bind to mu-opioid receptors, as well as serotonin and norepinephrine transporters. This results in the modulation of neurotransmitter release and the inhibition of pain signals.

Biochemical And Physiological Effects

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic properties. It has also been shown to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate in lab experiments is its ability to modulate multiple targets within the body, making it a versatile compound for studying various physiological processes. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.

Future Directions

There are several potential directions for future research on Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate. One area of interest is its potential as a treatment for chronic pain and inflammation. Additionally, further investigation into its effects on the central nervous system could lead to the development of new treatments for epilepsy and anxiety disorders. Finally, the development of more selective analogs of Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate could lead to the creation of more targeted drugs with fewer side effects.

Synthesis Methods

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with 1-bromo-3-phenylpropane, followed by reduction with sodium borohydride and subsequent esterification with methyl iodide. The final product is then purified through recrystallization.

Scientific Research Applications

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been extensively studied for its potential use as a pain reliever and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its ability to modulate neurotransmitter release and inhibit the reuptake of serotonin and norepinephrine. Additionally, Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate has been shown to have anticonvulsant and anxiolytic properties, making it a potential treatment for epilepsy and anxiety disorders.

properties

CAS RN

144761-91-1

Product Name

Methyl 2-((1-hydroxy-3-phenylbutyl)amino)benzoate

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 2-[(1-hydroxy-3-phenylbutyl)amino]benzoate

InChI

InChI=1S/C18H21NO3/c1-13(14-8-4-3-5-9-14)12-17(20)19-16-11-7-6-10-15(16)18(21)22-2/h3-11,13,17,19-20H,12H2,1-2H3

InChI Key

AEARHBYNCLPVFQ-UHFFFAOYSA-N

SMILES

CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2

Canonical SMILES

CC(CC(NC1=CC=CC=C1C(=O)OC)O)C2=CC=CC=C2

Other CAS RN

144761-91-1

Pictograms

Irritant

Origin of Product

United States

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